molecular formula C8H15ClF3N B6199063 1-[3,3-dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride CAS No. 2680543-27-3

1-[3,3-dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride

Cat. No.: B6199063
CAS No.: 2680543-27-3
M. Wt: 217.7
InChI Key:
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Description

1-[3,3-dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride, also known as 1-DMTMCB, is a cyclic amine derivative that has been widely used in scientific research. It is a versatile compound that has been used in a variety of applications, including as a substrate for enzyme reactions and as a ligand for protein-protein interactions. 1-DMTMCB is also a useful tool for studying the regulation of gene expression, as it has been found to interact with a number of transcription factors.

Scientific Research Applications

1-[3,3-dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for enzyme reactions, such as trans-acylation. It has also been used as a ligand for protein-protein interactions, such as those involved in the regulation of gene expression. Additionally, it has been used in studies of protein folding and stability, as well as in studies of enzyme inhibition.

Mechanism of Action

The mechanism of action of 1-[3,3-dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride is not fully understood. However, it is believed to interact with a number of transcription factors, which can lead to changes in gene expression. Additionally, it has been found to interact with proteins involved in protein-protein interactions, which can affect protein folding and stability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to interact with a number of transcription factors, leading to changes in gene expression. Additionally, it has been found to interact with proteins involved in protein-protein interactions, which can affect protein folding and stability.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3,3-dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride for laboratory experiments include its versatility and its ability to interact with a number of transcription factors and proteins involved in protein-protein interactions. Additionally, it is relatively easy to synthesize and is relatively stable. The main limitation of using this compound for laboratory experiments is that its mechanism of action is not yet fully understood, so its effects may be unpredictable.

Future Directions

There are a number of potential future directions for the use of 1-[3,3-dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride in scientific research. One potential direction is the use of this compound as an inhibitor of enzymes involved in the regulation of gene expression. Additionally, this compound could be used to study the structure and function of proteins involved in protein-protein interactions. Finally, this compound could be used to study the regulation of gene expression in response to environmental cues, such as changes in temperature or pH.

Synthesis Methods

1-[3,3-dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride can be synthesized using a variety of methods. For example, it can be prepared from an aryl halide and an alkyl amine in the presence of a base, such as sodium hydroxide. Alternatively, it can be synthesized from a cyclobutyl bromide and a trifluoromethylbenzyl amine in the presence of a base. It can also be synthesized from a trifluoromethylbenzyl bromide and a cyclobutyl amine in the presence of a base.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3,3-dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride involves the reaction of 3,3-dimethyl-1-(trifluoromethyl)cyclobutanone with methylamine followed by hydrochloric acid to yield the final product.", "Starting Materials": [ "3,3-dimethyl-1-(trifluoromethyl)cyclobutanone", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "3,3-dimethyl-1-(trifluoromethyl)cyclobutanone is reacted with excess methylamine in the presence of a base such as sodium hydroxide to yield the corresponding imine intermediate.", "The imine intermediate is then treated with hydrochloric acid to yield the final product, 1-[3,3-dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride." ] }

2680543-27-3

Molecular Formula

C8H15ClF3N

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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